2-(3-Hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Description

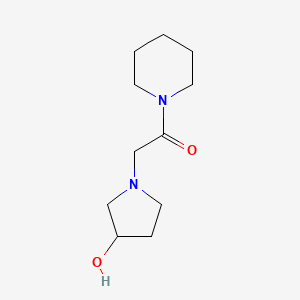

2-(3-Hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a ketone-based small molecule featuring a piperidine ring linked to a 3-hydroxypyrrolidine moiety via an ethanone bridge.

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(3-hydroxypyrrolidin-1-yl)-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C11H20N2O2/c14-10-4-7-12(8-10)9-11(15)13-5-2-1-3-6-13/h10,14H,1-9H2 |

InChI Key |

UDMLESSRKAQXGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2CCC(C2)O |

Origin of Product |

United States |

Biological Activity

2-(3-Hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one, also known by its chemical identifiers and various synonyms, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a pyrrolidine ring and a piperidine moiety, which are significant in modulating its biological interactions.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. A notable one-pot synthesis involves the reaction of 2-amino-thiadiazoles with 2,3-dihydrofuran under mild conditions, yielding derivatives that include the target compound .

Pharmacological Effects

The compound exhibits a range of biological activities which can be summarized as follows:

- Dopamine Receptor Interaction : Research indicates that derivatives of similar structures may serve as selective dopamine D(3) receptor antagonists. This suggests that this compound could potentially exhibit antipsychotic properties through modulation of dopaminergic pathways .

- Anticancer Potential : Some studies have indicated that compounds with similar piperidine and pyrrolidine frameworks show promise in targeting mtap-deficient cancers. The biological activity in this context may involve interference with metabolic pathways critical for cancer cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Toxicology and Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown varying degrees of toxicity. For instance, some derivatives are classified as harmful if ingested and can cause skin irritation . Further toxicological assessments are necessary to evaluate the safety of this compound in clinical applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine-Linked Derivatives

2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one () Structure: Replaces the 3-hydroxypyrrolidine with a 4-bromophenyl group. Synthesis: Prepared via diazo transfer and amination of 4-bromo(phenyl)acetic acid .

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one () Structure: Features a methylamino group on the piperidine ring. Properties: The methylamino group increases basicity (pKa ~8–9) and solubility in acidic environments. MW: 239.36 g/mol. Applications: Likely explored for CNS targets due to enhanced blood-brain barrier penetration .

Heterocyclic Modifications

2-{5-[1-(Ethanesulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(pyrrolidin-1-yl)ethan-1-one () Structure: Incorporates an oxadiazole ring and ethanesulfonyl group. Properties: The oxadiazole enhances metabolic stability; sulfonyl groups improve solubility. MW: ~395 g/mol. Applications: Potential fungicidal or antiparasitic activity due to sulfonyl-heterocycle synergy .

Compounds 6n and 6o () Structure: Benzoic acid and pyridylthiazole substituents. Activity: Demonstrated >80% yield in synthesis and notable anthelmintic activity in vitro .

Functional Group Variations

2-[2-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one () Structure: Aminomethyl group on piperidine. Safety: Limited commercial availability, suggesting stability or toxicity concerns .

1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethan-1-one ()

- Structure : Trifluoromethylbenzodiazole group.

- Properties : Fluorine atoms enhance metabolic resistance; MW: 297.28 g/mol.

- Applications : Likely explored in kinase inhibition due to benzodiazole motifs .

Physicochemical and Pharmacokinetic Comparisons

Q & A

Q. What are the recommended synthetic routes for 2-(3-Hydroxypyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves coupling 3-hydroxypyrrolidine with a piperidine-containing ketone intermediate under reflux conditions. For example, chlorination followed by cyclization of diols (e.g., 1,2,4-butanetriol derivatives) may yield the pyrrolidine backbone . Optimization includes:

- Catalyst Selection : Use of mild bases (e.g., KCO) to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | HCl, HO | Water | 100 | 65 |

| Coupling | Piperidine, DIPEA | DMF | 80 | 72 |

Q. How can researchers ensure structural fidelity of the compound using spectroscopic methods?

- Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) :

- H NMR : Confirm the presence of the hydroxypyrrolidine proton (δ 3.5–4.0 ppm) and piperidine methylene groups (δ 2.5–3.0 ppm).

- C NMR : Verify carbonyl resonance (δ 205–210 ppm) and hydroxyl-bearing carbon (δ 65–70 ppm).

- HRMS : Match observed molecular ion ([M+H]) to theoretical mass (CHNO; calc. 236.15 g/mol).

X-ray crystallography (as in ) may resolve stereochemical ambiguities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adopt measures from safety data sheets (SDS) of structurally similar compounds:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design pharmacological assays to evaluate the compound’s activity in lipid peroxidation pathways?

- Methodological Answer : Adapt protocols from organoselenium compound studies :

- In Vitro Assay : Expose rat liver microsomes to Fe/ascorbate to induce lipid peroxidation. Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay.

- Dose-Response Analysis : Test 1–100 μM concentrations; calculate IC using nonlinear regression.

- Control Groups : Include antioxidants (e.g., α-tocopherol) for baseline comparison.

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Address discrepancies via:

- Bioavailability Studies : Measure plasma concentration-time profiles (LC-MS/MS) to assess absorption limitations .

- Metabolite Profiling : Identify active/inactive metabolites using hepatic microsomal incubations.

- Species-Specific Differences : Compare rodent vs. human CYP450 enzyme activity via recombinant assays.

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Hydroxyl Group : Replace with methoxy or acetyl to alter solubility/logP .

- Piperidine Ring : Introduce fluorine or methyl groups to enhance metabolic stability .

Table 2 : SAR Modifications and Outcomes

| Modification | LogP Change | Half-life (h) | Activity (IC, μM) |

|---|---|---|---|

| -OH → -OCH | +0.5 | 2.1 → 3.8 | 15 → 22 |

| Piperidine → 4-F-Piperidine | -0.3 | 1.5 → 4.2 | 18 → 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.